![molecular formula C19H13Cl2NO2 B2495409 N-(2,5-dichlorophenyl)-3-phenoxybenzamide CAS No. 313660-24-1](/img/structure/B2495409.png)
N-(2,5-dichlorophenyl)-3-phenoxybenzamide
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Overview
Description
N-(2,5-dichlorophenyl)-3-phenoxybenzamide belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. These compounds are typically synthesized through multi-step organic reactions and characterized by various analytical techniques.
Synthesis Analysis
The synthesis of similar compounds often involves acylation reactions, where an acyl chloride reacts with an aromatic amine in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the corresponding amide. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by acylating 3-aminophenol with 4-metoxybenzoylchloride in THF (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure is crucial in determining the chemical and physical properties of a compound. Studies on similar benzamides have utilized X-ray crystallography and density functional theory (DFT) calculations to elucidate their crystal structures, bond lengths, angles, and conformations. These analyses reveal the influence of intermolecular interactions, such as hydrogen bonding, on the molecular geometry (Karabulut et al., 2014).
Scientific Research Applications
Automated Analytical Methods
Environmental Phenols Detection in Human Milk : A study developed a sensitive method using an online solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing to measure environmental phenols, including 2,5-dichlorophenol, in human milk. This method showcases the compound's relevance in environmental monitoring and exposure assessment in breastfeeding infants (Ye et al., 2008).
Modeling Intermolecular Interactions : Another study focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the effects of intermolecular interactions on molecular geometry. This research can inform the design and synthesis of similar compounds for various applications (Karabulut et al., 2014).
Environmental Monitoring
Urinary Concentrations of Environmental Phenols : A study assessed exposure to 2,5-dichlorophenol among pregnant women, highlighting its use in environmental health studies to understand exposure levels and potential risks (Mortensen et al., 2014).
Synthesis and Characterization of Novel Polyimides : Research on the synthesis of new diamines and polymerization with various anhydrides, including the use of related compounds, demonstrates the compound's potential application in creating materials with improved solubility and thermal stability (Butt et al., 2005).
Toxicity and Environmental Impact
Chlorinated Phenols : A critical review of chlorinated phenols, including 2,5-dichlorophenol, discusses their use, toxicity, metabolism, and environmental impact, underlining the importance of understanding these compounds for environmental protection and regulatory purposes (Ahlborg & Thunberg, 1980).
Safety and Hazards
The safety data sheet for a similar compound, “5-(3,4-Dichlorophenyl)furfural”, indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting potential targets for N-(2,5-dichlorophenyl)-3-phenoxybenzamide.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2,5-dichlorophenyl)-3-phenoxybenzamide could potentially affect multiple biochemical pathways.
Result of Action
Related compounds have been shown to induce a variety of biological effects, suggesting that n-(2,5-dichlorophenyl)-3-phenoxybenzamide could potentially have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a related compound, N-(2,5-dichlorophenyl)succinamic acid, has been reported to have a nitrification suppressing effect at concentrations of 10-20ppm . This suggests that the action of N-(2,5-dichlorophenyl)-3-phenoxybenzamide could also be influenced by environmental factors such as pH, temperature, and the presence of other substances.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c20-14-9-10-17(21)18(12-14)22-19(23)13-5-4-8-16(11-13)24-15-6-2-1-3-7-15/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPUJOHVJSXUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-phenoxybenzamide |
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